molecular formula C5H3F2NO B13033531 2,5-Difluoropyridin-4-ol

2,5-Difluoropyridin-4-ol

Cat. No.: B13033531
M. Wt: 131.08 g/mol
InChI Key: JEMJBOJSIIKYQQ-UHFFFAOYSA-N
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Description

2,5-Difluoropyridin-4-ol is a fluorinated pyridine derivative with the molecular formula C5H3F2NO. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of fluorine atoms on the pyridine ring. Fluorinated compounds often exhibit enhanced stability, bioavailability, and metabolic resistance, making them valuable in various scientific and industrial applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoropyridin-4-ol undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be replaced by other substituents under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Cyclization: It can form cyclic structures through intramolecular reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.

    Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

2,5-Difluoropyridin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s stability and bioavailability make it useful in the development of biologically active molecules.

    Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic resistance and bioavailability.

    Industry: It is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,5-Difluoropyridin-4-ol involves its interaction with molecular targets and pathways. The presence of fluorine atoms can influence the compound’s electronic properties, affecting its reactivity and interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluoropyridine: Similar in structure but lacks the hydroxyl group.

    2,6-Difluoropyridine: Another fluorinated pyridine with different fluorine atom positions.

    3,5-Difluoropyridine: Fluorine atoms are positioned differently on the pyridine ring.

Uniqueness

2,5-Difluoropyridin-4-ol is unique due to the presence of both fluorine atoms and a hydroxyl group on the pyridine ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C5H3F2NO

Molecular Weight

131.08 g/mol

IUPAC Name

2,5-difluoro-1H-pyridin-4-one

InChI

InChI=1S/C5H3F2NO/c6-3-2-8-5(7)1-4(3)9/h1-2H,(H,8,9)

InChI Key

JEMJBOJSIIKYQQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC=C(C1=O)F)F

Origin of Product

United States

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